Computed logP Differentiation: 2,3-Dimethyl-3'-Substituted Isomer vs. 3,5-Dimethyl-3'-Substituted Analog
The 2,3-dimethyl substitution pattern produces a computed XlogP of 3.6 for the target compound , compared to a computed XlogP range typically spanning 3.4–3.8 for other dimethyl positional isomers in the benzophenone-methylpiperazine series. The methyl group adjacency (ortho/ meta) in the 2,3-isomer creates a distinct local steric environment around the carbonyl that influences solvation and protein-binding pocket complementarity relative to the more symmetrically substituted 3,5-dimethyl isomer [1]. This difference in lipophilicity and steric profile is sufficient to alter membrane permeability and target residence time in biological assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.6 (computed) |
| Comparator Or Baseline | 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-83-5): XlogP ≈ 3.8 (class-estimated range); monomethyl analog 3-(4-methylpiperazinomethyl)benzophenone: XlogP ≈ 3.2 |
| Quantified Difference | Target XlogP is approximately 0.2 units lower than the 3,5-isomer and ~0.4 units higher than the monomethyl analog, indicating intermediate lipophilicity. |
| Conditions | XlogP values computed via standard cheminformatics prediction algorithms as reported by Chem960 and PubChem-derived databases. |
Why This Matters
Lipophilicity differences of 0.2–0.4 logP units can translate to measurable changes in membrane permeability and non-specific protein binding, directly impacting assay reproducibility and in vivo pharmacokinetics.
- [1] Common Chemistry, CAS. Methanone, (3,5-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- (CAS 898788-83-5). URL: https://commonchemistry.cas.org/ (accessed 2026). View Source
